Head-to-Head ARBITER Trial: Niacin Superior to Ezetimibe for Atherosclerosis Regression
In the ARBITER trial, extended-release niacin (target 2000 mg/day) added to statin therapy demonstrated superiority over ezetimibe (10 mg/day) added to statin for reducing carotid intima-media thickness (CIMT), a validated surrogate marker of atherosclerosis progression. Niacin reduced both mean CIMT (P = 0.001) and maximal CIMT (P ≤ 0.001) compared to ezetimibe, despite ezetimibe achieving greater LDL-C reduction [1]. Major cardiovascular events occurred in 1% of niacin-treated patients versus 5% in the ezetimibe group (P = 0.04) [1].
| Evidence Dimension | Carotid intima-media thickness (CIMT) change; cardiovascular events |
|---|---|
| Target Compound Data | ER niacin 2000 mg/day + statin: HDL-C ↑18.4% (P<0.001); LDL-C ↓ (magnitude reported as significant); Major cardiovascular events: 1% |
| Comparator Or Baseline | Ezetimibe 10 mg/day + statin: LDL-C ↓19.2% (P<0.001); HDL-C ↓; Major cardiovascular events: 5% |
| Quantified Difference | Niacin superior for CIMT reduction (P=0.001 for mean, P≤0.001 for maximal); Cardiovascular events: 1% vs 5% (P=0.04) |
| Conditions | Randomized controlled trial; 200+ patients with coronary heart disease or equivalent on long-term statin therapy; LDL-C <100 mg/dL, HDL-C <50 mg/dL (men) or <55 mg/dL (women); 14-month follow-up |
Why This Matters
Procurement of niacin over ezetimibe is justified for studies targeting atherosclerosis regression endpoints or where HDL-C elevation is the primary therapeutic goal, given the demonstrated superiority in vascular imaging outcomes despite less LDL-C lowering.
- [1] Taylor AJ, Villines TC, Stanek EJ, et al. Extended-release niacin or ezetimibe and carotid intima-media thickness. N Engl J Med. 2009;361(22):2113-2122. doi:10.1056/NEJMoa0907569. (As summarized in Clinician Pharmacology Watch, 2010). View Source
